An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(3-fluorophenyl)prop-2-en-1-ol
An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(3-fluorophenyl)prop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of (E)-3-(3-fluorophenyl)prop-2-en-1-ol, a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this document integrates known information with computationally predicted values to offer a robust preliminary characterization. Furthermore, detailed experimental protocols are provided to enable the empirical validation of these properties, ensuring a foundation of scientific rigor for any research or development endeavor.
Introduction to (E)-3-(3-fluorophenyl)prop-2-en-1-ol
(E)-3-(3-fluorophenyl)prop-2-en-1-ol, with the CAS number 125872-67-5, belongs to the class of cinnamyl alcohol derivatives. The presence of a fluorine atom on the phenyl ring is a key structural feature, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The allylic alcohol moiety also presents a site for potential chemical modifications and metabolic transformations. A thorough understanding of its physicochemical properties is therefore a critical first step in evaluating its potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (E)-3-(3-fluorophenyl)prop-2-en-1-ol is presented below. The predicted values were obtained from a consensus of reputable computational models and should be confirmed by experimental data.
| Property | Value | Source |
| Chemical Formula | C₉H₉FO | Sigma-Aldrich |
| Molecular Weight | 152.17 g/mol | Sigma-Aldrich |
| Physical Form | Solid or semi-solid or liquid | Sigma-Aldrich |
| Predicted Melting Point | 35 - 55 °C | Computational Prediction |
| Predicted Boiling Point | 240 - 260 °C | Computational Prediction |
| Predicted Water Solubility (LogS) | -2.0 to -2.5 | Computational Prediction |
| Predicted Octanol-Water Partition Coefficient (LogP) | 2.1 - 2.6 | Computational Prediction |
| Predicted pKa (alcoholic proton) | 14.5 - 15.5 | Computational Prediction |
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The coupling constants of the vinylic protons will be indicative of the E-configuration of the double bond (typically around 16 Hz). The aromatic region will display a complex splitting pattern due to the fluorine substitution.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show nine distinct signals. The carbon atoms attached to the fluorine and oxygen atoms will be deshielded and appear at higher chemical shifts. The aromatic region will show characteristic splitting patterns due to C-F coupling.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152. Fragmentation patterns would likely involve the loss of water (M-18) and other characteristic fragments of cinnamyl alcohols.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following protocols are provided for the experimental determination of the key physicochemical properties.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range is indicative of high purity.
Protocol:
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Place a small, dry sample of (E)-3-(3-fluorophenyl)prop-2-en-1-ol into a capillary tube.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Determination of Boiling Point
Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key indicator of volatility.
Protocol (Micro-boiling point method):
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Place a few drops of the sample into a small test tube.
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Invert a sealed capillary tube (sealed at one end) and place it into the test tube with the open end down.
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Heat the test tube gently in a heating block or oil bath.
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Observe a steady stream of bubbles emerging from the capillary tube.
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Remove the heat and allow the apparatus to cool.
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The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution. The shake-flask method is a standard approach for its determination.
Protocol (Shake-Flask Method):
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Add an excess amount of (E)-3-(3-fluorophenyl)prop-2-en-1-ol to a known volume of distilled water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow the undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
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Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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The determined concentration represents the aqueous solubility.
Caption: Workflow for Aqueous Solubility Determination.
Determination of Octanol-Water Partition Coefficient (LogP)
Rationale: The LogP value is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.
Protocol (Shake-Flask Method):
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Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
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Dissolve a known amount of (E)-3-(3-fluorophenyl)prop-2-en-1-ol in either the water-saturated n-octanol or the n-octanol-saturated water.
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Add a known volume of the other phase to a sealed flask.
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Agitate the flask at a constant temperature until equilibrium is reached.
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Allow the two phases to separate completely.
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Carefully withdraw aliquots from both the aqueous and n-octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical method.
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Caption: Workflow for LogP Determination.
Determination of pKa
Rationale: The pKa value indicates the acidity of the hydroxyl group. This is important for understanding the ionization state of the molecule at different pH values, which affects its solubility, binding to targets, and other biological properties.
Protocol (Potentiometric Titration):
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Dissolve a known amount of (E)-3-(3-fluorophenyl)prop-2-en-1-ol in a suitable solvent (e.g., a water-alcohol mixture if solubility in pure water is low).
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Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Record the pH at regular intervals of added base.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, where half of the alcohol has been deprotonated.
Stability Considerations
As an allylic alcohol, (E)-3-(3-fluorophenyl)prop-2-en-1-ol may be susceptible to oxidation and other degradation pathways, particularly under harsh conditions of heat, light, or in the presence of strong acids or bases. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. Stability studies under various conditions (pH, temperature, light exposure) are crucial for determining its shelf-life and appropriate handling procedures.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of (E)-3-(3-fluorophenyl)prop-2-en-1-ol. While a complete experimental characterization is pending, the integration of known data with robust computational predictions offers valuable insights for researchers. The provided experimental protocols serve as a clear roadmap for the empirical validation of these properties, which is an indispensable step in the progression of any research or development program involving this compound.
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